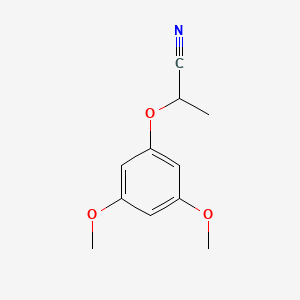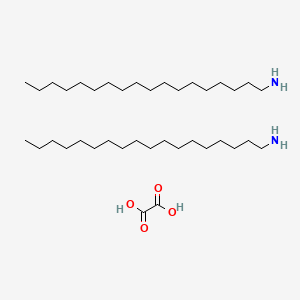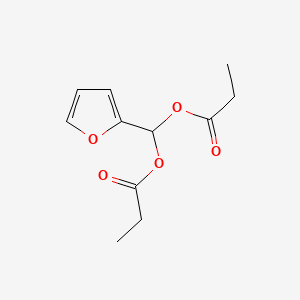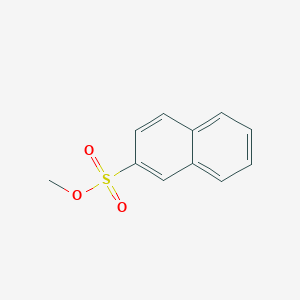
Iridium--manganese (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–manganese (1/1) is a compound formed by the combination of iridium and manganese in equal proportions. This compound is known for its unique properties, particularly in the field of magnetism and catalysis. Iridium is a transition metal known for its high density and corrosion resistance, while manganese is recognized for its role in various biological and industrial processes. The combination of these two elements results in a compound with significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iridium–manganese (1/1) typically involves the use of high-temperature solid-state reactions. One common method is to mix iridium and manganese powders in stoichiometric amounts and heat them in a controlled atmosphere. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, the production of iridium–manganese (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Iridium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of iridium and manganese, while reduction may yield pure iridium and manganese metals .
Scientific Research Applications
Iridium–manganese (1/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which iridium–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s high surface area and unique electronic properties enable it to facilitate various chemical reactions efficiently. In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Iridium–manganese (1/1) can be compared with other similar compounds, such as:
Iridium–platinum (1/1): Known for its high catalytic activity and stability, particularly in fuel cell applications.
Manganese–cobalt (1/1): Used in battery technology due to its excellent electrochemical properties.
Iridium–rhodium (1/1): Recognized for its use in high-temperature applications and its resistance to corrosion.
The uniqueness of iridium–manganese (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications .
Properties
CAS No. |
12142-03-9 |
|---|---|
Molecular Formula |
IrMn |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
iridium;manganese |
InChI |
InChI=1S/Ir.Mn |
InChI Key |
SHMWNGFNWYELHA-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)


amino}benzoate](/img/structure/B14730682.png)


![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)


![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
